6-Oxo-6-(4-n-propoxyphenyl)hexanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-oxo-6-(4-propoxyphenyl)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-2-11-19-13-9-7-12(8-10-13)14(16)5-3-4-6-15(17)18/h7-10H,2-6,11H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSNWWVLDUULAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645442 | |
| Record name | 6-Oxo-6-(4-propoxyphenyl)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-76-9 | |
| Record name | 6-Oxo-6-(4-propoxyphenyl)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations for 6 Oxo 6 4 N Propoxyphenyl Hexanoic Acid
Strategies for Carbon-Carbon Bond Formation in Aryl-Oxo-Hexanoic Acid Scaffolds
The construction of the carbon framework of aryl-oxo-hexanoic acids, such as 6-oxo-6-(4-n-propoxyphenyl)hexanoic acid, is a critical aspect of their synthesis. Two principal strategies for achieving this are condensation reactions followed by reduction, and Friedel-Crafts acylation.
Condensation Reactions with Aldehyde Precursors and Levulenic Acid Systems
A prevalent and effective method for the synthesis of 6-aryl-4-oxohexanoic acids involves a two-step sequence commencing with a condensation reaction. nih.govrsc.orguni-muenchen.de This approach utilizes an appropriate aromatic aldehyde and levulenic acid as key building blocks. In the case of this compound, the synthesis would logically start with 4-n-propoxybenzaldehyde.
The initial step is a base-catalyzed aldol (B89426) condensation between the aromatic aldehyde and levulenic acid. rsc.org Typically, catalytic amounts of piperidine (B6355638) and acetic acid in a solvent like toluene (B28343) are employed to facilitate the reaction, often with azeotropic removal of water to drive the equilibrium towards the product. rsc.orguni-muenchen.de This reaction forms an unsaturated intermediate, a 6-aryl-4-oxohex-5-enoic acid.
The general reaction scheme is as follows:
Figure 1: General scheme for the condensation of an aromatic aldehyde with levulenic acid.
| Aldehyde Precursor | Condensation Product |
| 4-n-propoxybenzaldehyde | 6-(4-n-propoxyphenyl)-4-oxohex-5-enoic acid |
| Benzaldehyde | 6-phenyl-4-oxohex-5-enoic acid |
| 4-methoxybenzaldehyde | 6-(4-methoxyphenyl)-4-oxohex-5-enoic acid |
Catalytic Reduction Approaches for Unsaturated Precursors
The second step in this synthetic sequence is the reduction of the carbon-carbon double bond in the 6-aryl-4-oxohex-5-enoic acid intermediate to yield the saturated 6-aryl-4-oxohexanoic acid. nih.govrsc.orguni-muenchen.de This transformation is commonly achieved through catalytic hydrogenation.
A standard method for this reduction involves using hydrogen gas at room temperature with a palladium on carbon (10% Pd/C) catalyst. rsc.orguni-muenchen.de This approach selectively reduces the alkene functionality without affecting the aromatic ring or the ketone and carboxylic acid groups. In some instances, further reduction of the ketone to a hydroxyl group can occur, leading to the formation of a lactone as a byproduct. rsc.orguni-muenchen.de
Figure 2: Catalytic reduction of the unsaturated precursor.
| Unsaturated Precursor | Reduction Product |
| 6-(4-n-propoxyphenyl)-4-oxohex-5-enoic acid | This compound |
| 6-phenyl-4-oxohex-5-enoic acid | 6-Oxo-6-phenylhexanoic acid |
| 6-(4-methoxyphenyl)-4-oxohex-5-enoic acid | 6-(4-methoxyphenyl)-6-oxohexanoic acid |
An alternative, though less common, approach to creating the aryl-keto-acid structure is through Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. For the synthesis of this compound, this would entail the reaction of n-propoxybenzene with a suitable six-carbon dicarboxylic acid derivative, such as adipic anhydride or adipoyl chloride.
The reaction would proceed via the formation of an acylium ion, which then attacks the electron-rich n-propoxybenzene ring, primarily at the para position due to the ortho,para-directing effect of the propoxy group and steric hindrance at the ortho positions. A common Lewis acid catalyst for this transformation is aluminum chloride (AlCl₃).
Exploration of Novel Synthetic Routes and Reaction Optimizations
While the condensation-reduction pathway is a well-established method, modern synthetic chemistry offers avenues for optimization and the development of novel routes. These approaches often focus on improving reaction efficiency, reducing reaction times, and employing more environmentally benign conditions.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates. The condensation of aldehydes and levulenic acid could potentially be expedited using microwave heating, potentially leading to shorter reaction times and improved yields. Similarly, some Friedel-Crafts acylations have been shown to be enhanced by microwave irradiation, often in solvent-free conditions, which aligns with the principles of green chemistry.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for easier scale-up. The synthesis of aryl ketones has been successfully demonstrated using flow chemistry, for example, through the reaction of Grignard reagents with acyl chlorides in a continuous flow reactor. This technology could be adapted for the large-scale production of this compound, particularly for the Friedel-Crafts acylation step.
Catalyst Optimization: Research into the condensation of levulinic acid with aldehydes has explored the use of various catalysts to improve efficiency and selectivity. While piperidine and acetic acid are traditional choices, the use of solid acid or base catalysts could offer advantages in terms of catalyst recovery and reuse. For instance, studies on the aldol condensation of levulinic acid with other aldehydes have investigated a range of solid catalysts, including mixed metal oxides and zeolites, which could potentially be applied to the synthesis of the target compound.
Derivatization and Functionalization Strategies for Creating Analogues of this compound
The presence of two distinct functional groups in this compound, a carboxylic acid and a ketone, provides opportunities for a variety of chemical transformations to create a library of analogues.
Reactions at the Carboxylic Acid Group: The carboxylic acid moiety is readily converted into a range of derivatives.
Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) yields the corresponding ester. This is a common derivatization to modify the polarity and pharmacokinetic properties of a molecule.
Amidation: The carboxylic acid can be coupled with a primary or secondary amine to form an amide. This transformation typically requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC).
Reactions at the Ketone Group: The ketone functionality also allows for a variety of derivatization reactions.
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride. As mentioned earlier, this can sometimes occur as a side reaction during the catalytic hydrogenation of the unsaturated precursor, leading to lactone formation.
Reductive Amination: The ketone can undergo reductive amination with an amine in the presence of a reducing agent to form a new amine-containing analogue.
Formation of Hydrazones, Oximes, and Semicarbazones: The ketone can react with hydrazine (B178648) or its derivatives to form hydrazones, with hydroxylamine (B1172632) to form oximes, and with semicarbazide (B1199961) to form semicarbazones. These reactions are often used to create derivatives with altered biological activities.
These derivatization strategies allow for the systematic modification of the this compound scaffold, enabling the exploration of structure-activity relationships.
Investigations into the Biological Activity Profiles of 6 Oxo 6 4 N Propoxyphenyl Hexanoic Acid and Structural Homologues
Modulation of Eicosanoid Biosynthesis and Anti-inflammatory Mechanisms
The anti-inflammatory potential of 6-Oxo-6-(4-n-propoxyphenyl)hexanoic acid and its homologues has been investigated through their influence on the arachidonic acid cascade. This pathway is central to the inflammatory response, producing pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes through the action of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. nih.govmdpi.comnih.gov
Research into a series of structurally related compounds, 6-aryl-4-oxohexanoic acids, has provided insights into their effects on arachidonic acid metabolism. nih.govbenthamdirect.com In vitro studies utilizing a human whole blood assay were conducted to evaluate the anti-inflammatory activity of these compounds. nih.govresearchgate.net This model allows for the assessment of inhibitory effects on the key enzymes involved in the production of eicosanoids, which are critical signaling molecules in inflammation. nih.gov The activity of these enzymes is determined by quantifying their metabolic products. researchgate.net
The aforementioned in vitro human whole blood assay was used to assess the specific interactions of 6-aryl-4-oxohexanoic acids with the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. nih.govresearchgate.net The study revealed that the tested 6-aryl-4-oxohexanoic acid derivatives did not significantly inhibit the 5-LOX pathway at a concentration of 10 µM. researchgate.net However, some of the unsaturated precursor compounds, specifically the 6-aryl-4-oxohex-5-enoic acids, demonstrated notable inhibitory activity against the COX-1 isozyme. researchgate.net For instance, one of the more active compounds in this precursor series displayed a COX-1 IC₅₀ of 0.17 µM. researchgate.net In contrast, the saturated 6-aryl-4-oxohexanoic acids, which are closer structural homologues to the subject compound, showed a general lack of inhibitory activity against the primary enzymes of the arachidonic acid metabolism at the tested concentrations. researchgate.net
| Compound Class | Target Enzyme | In Vitro Model | Activity/Result at 10 µM | Reference |
|---|---|---|---|---|
| 6-aryl-4-oxohexanoic acids (Saturated) | Cyclooxygenase (COX) / 5-Lipoxygenase (5-LOX) | Human Whole Blood Assay | No significant inhibition observed | researchgate.net |
| 6-aryl-4-oxohex-5-enoic acids (Unsaturated Precursors) | Cyclooxygenase-1 (COX-1) | Human Whole Blood Assay | Showed inhibitory activity (e.g., IC₅₀ of 0.17 µM for one derivative) | researchgate.net |
| 6-aryl-4-oxohex-5-enoic acids (Unsaturated Precursors) | 5-Lipoxygenase (5-LOX) | Human Whole Blood Assay | No significant inhibition observed | researchgate.net |
Retinoic Acid Receptor-Related Orphan Receptor (ROR) Activity Modulation
The Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) is a critical transcription factor for the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines like Interleukin-17 (IL-17). nih.govresearchgate.net As such, RORγt has emerged as a significant therapeutic target for managing autoimmune diseases. nih.govresearchgate.net
Inspired by the co-crystal structure of RORγt, a series of 6-oxo-4-phenyl-hexanoic acid derivatives were designed, synthesized, and identified as ligands for this nuclear receptor. nih.govresearchgate.net These compounds were characterized as RORγt inverse agonists, meaning they suppress the basal transcriptional activity of the receptor. nih.gov Structure-activity relationship (SAR) studies were conducted to optimize the potency and pharmacokinetic profiles of these derivatives. For example, the introduction of chlorine atoms into the structure of a lead compound led to a derivative with potent RORγt inhibitory activity. nih.govresearchgate.net
The functional activity of the 6-oxo-4-phenyl-hexanoic acid series was confirmed through various assays. While specific binding affinities and functional assay results for the 4-n-propoxyphenyl derivative are not detailed in the provided literature, the general class of compounds has been a subject of SAR studies to enhance RORγt inhibitory potency and selectivity over other ROR isoforms, such as RORα. nih.govresearchgate.net The goal of such studies is to identify compounds that potently inhibit RORγt-mediated IL-17 production while minimizing activity at other related nuclear receptors to ensure a favorable safety profile. researchgate.netresearchgate.net The table below presents hypothetical data based on the described research direction for such compounds.
| Compound Class | Target Receptor | Assay Type | Potency (IC₅₀) | Reference |
|---|---|---|---|---|
| 6-oxo-4-phenyl-hexanoic acid derivative (Lead Compound) | RORγt | Functional Inverse Agonist Assay | Reported as a potent ligand | nih.govresearchgate.net |
| Optimized Chlorinated Derivative | RORγt | Functional Inverse Agonist Assay | Potent inhibitory activity | nih.govresearchgate.net |
Antimicrobial Efficacy Studies in In Vitro Systems
Based on available scientific literature, in vitro studies focusing specifically on the antimicrobial efficacy of this compound or its close structural homologues, the 6-aryl-4-oxohexanoic acids, have not been extensively reported. Further research is required to determine if this class of compounds possesses any significant antibacterial or antifungal properties.
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
While direct studies on the antibacterial effects of this compound are not extensively documented, research into its structural homologues, particularly saturated fatty acids (SFAs), provides significant insights. Fatty acids are known to possess notable antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.gov
The antibacterial efficacy of fatty acids is often linked to their chain length. For instance, lauric acid (C12) is recognized as the most potent saturated fatty acid against Gram-positive organisms. nih.gov Studies have shown that medium-chain fatty acids (MCFAs) and their derivatives can inhibit the growth of various bacterial strains. nih.govresearchgate.net For example, hexanoic acid has demonstrated inhibitory effects against oral bacteria. nih.gov Similarly, lauric acid has shown activity against a range of bacteria, with the exception of E. coli, S. marcescens, and P. aeruginosa. researchgate.net The activity of these compounds is believed to be synergistic with other components in natural extracts. nih.gov
Derivatives created through the modification of the carboxyl group in fatty acids have been shown to significantly influence their antimicrobial profiles, affecting both the concentration required for inhibition and their specificity towards different microbes. nih.gov
Table 1: Antibacterial Activity of Structural Homologues
| Compound | Target Bacteria | Activity Noted |
| Lauric Acid | Gram-positive bacteria, Streptococcus sanguinis, Streptococcus mitis, Fusobacterium nucleatum | Active, with Minimum Bactericidal Concentrations (MBC) ranging from 6.8 to 375.0 µg/ml. researchgate.net |
| Palmitic Acid | P. aeruginosa, S. aureus | Active. nih.gov |
| Stearic Acid | P. aeruginosa, S. aureus | Active. nih.gov |
| Hexanoic Acid | Oral Bacteria | Inhibitory activity observed. nih.gov |
Antifungal Activity Against Fungal Pathogens
The antifungal potential of this compound can be inferred from studies on related fatty acids. Hexanoic acid, a medium-chain fatty acid, has been identified as a potential antifungal agent. ijpbs.com It has shown significant activity against Candida species. nih.gov
Research has demonstrated that hexanoic acid can inhibit the mycelial growth of plant pathogens like Fusarium oxysporum f. sp. Lycopersici (FOL), the agent causing vascular wilt disease in tomatoes. ijpbs.com In a dose-dependent manner, hexanoic acid showed increasing inhibition of FOL mycelial growth, with the highest inhibition recorded at a concentration of 0.2%. ijpbs.com This suggests that fatty acids could be an eco-friendly approach to controlling plant-pathogenic fungi. ijpbs.com
Other fatty acids and their derivatives have also been evaluated for their antifungal properties. For example, linoleic acid has shown antimicrobial activities against C. albicans. researchgate.net Synthetic analogues of natural piperideines, which contain alkyl chains similar to fatty acids, have also demonstrated significant antifungal activity, particularly against Cryptococcus neoformans and various Candida species, including C. albicans, C. glabrata, and C. krusei. nih.gov The efficacy of these compounds appears to be related to the length of the alkyl side chain. nih.gov
Table 2: Antifungal Activity of Hexanoic Acid Against Fusarium oxysporum f. sp. Lycopersici
| Hexanoic Acid Concentration (w/v) | Mycelial Growth Inhibition (%) |
| 0.01% | 58.5% |
| 0.05% | 45.0% |
| 0.1% | 62.8% |
| 0.15% | 61.4% |
| 0.2% | 67.8% |
Data sourced from a study on the antifungal activity of Hexanoic acid against Fusarium oxysporum f. sp. Lycopersici. ijpbs.com
Mechanistic Insights into Antimicrobial Actions (e.g., Membrane Alterations)
The antimicrobial mechanism of fatty acids and their derivatives is often attributed to their interaction with the cell membrane of microorganisms. nih.gov These compounds are structurally similar to the bipolar membranes of bacterial cells, possessing both a hydrophilic head and a hydrophobic tail. nih.gov This structure suggests that fatty acids could target and penetrate the bacterial and fungal cell membranes, leading to disruption of normal cellular functions and ultimately, cell death. nih.gov
For instance, treatment with hexanoic acid has been shown to induce a phosphate (B84403) efflux from fungal mycelium and alter polyamine metabolism, which points towards a membrane alteration that triggers rapid cell death. ijpbs.com The number and position of double bonds within the fatty acid chain, as well as modifications to the carboxyl group, can greatly influence the compound's antimicrobial activity by affecting how it interacts with the cell membrane. nih.gov
Enzymatic Inhibition Assessments
Investigation of Aromatase Inhibition Potential
Aromatase (CYP19) is a crucial enzyme that catalyzes the final step in estrogen biosynthesis from androgens. nih.gov Its inhibition is a key strategy in the treatment of endocrine-responsive breast cancer. nih.gov While there is no direct evidence from the available research to suggest that this compound is an aromatase inhibitor, the field has seen extensive investigation into various other chemical structures for this activity.
For example, a different compound also known as 6-OXO (androst-4-ene-3,6,17-trione) was studied for its effects as a nutritional aromatase inhibitor, where it was found to significantly increase free testosterone (B1683101) and dihydrotestosterone (B1667394) levels but did not completely inhibit aromatase activity. nih.gov Other natural and synthetic compounds, such as dihydroisocoumarins and coumarin (B35378) derivatives, have also been reported to exhibit potent aromatase inhibitory activity. nih.gov These findings highlight the diverse range of molecular scaffolds capable of interacting with the aromatase enzyme, though specific data for this compound remains to be established.
Screening for Other Relevant Enzyme Inhibitory Activities (e.g., α-amylase, α-glucosidase)
The inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is a therapeutic strategy for managing postprandial hyperglycemia, a key concern in type 2 diabetes. rsc.orgnih.gov These enzymes are responsible for the breakdown of complex carbohydrates into absorbable glucose. researchgate.net
Currently, there is a lack of specific research data on the inhibitory activity of this compound against α-amylase and α-glucosidase. However, the broader class of phenolic compounds and other natural products have been extensively screened for these properties. rsc.orgmdpi.com For example, compounds like 3-oxolupenal and katononic acid, isolated from Nuxia oppositifolia, have demonstrated inhibitory effects on both α-amylase and α-glucosidase. nih.govnih.gov Similarly, various halogenated 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxides have shown potent dual inhibitory activity against these enzymes. mdpi.com These studies underscore the potential for diverse chemical structures to act as enzyme inhibitors, though the specific potential of this compound in this context has not been determined.
Impact on Specific Cellular Pathways and Processes in In Vitro Contexts
While direct studies on this compound are limited, research on a close structural analogue, 6-oxo-4-phenyl-hexanoic acid, provides valuable insights into its potential effects on cellular pathways. Derivatives of 6-oxo-4-phenyl-hexanoic acid have been designed and identified as ligands and inverse agonists of the retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt). nih.govresearchgate.net
RORγt is a significant transcription factor involved in immune responses, particularly in the pathogenesis of diseases like psoriasis, as it regulates genes such as IL-17A, IL-22, and IL-23R. nih.govresearchgate.net The identification of 6-oxo-4-phenyl-hexanoic acid derivatives as potent RORγt inhibitors suggests that this class of compounds can modulate specific nuclear receptor pathways, thereby influencing immune cell function and inflammatory processes. nih.govresearchgate.net Further structure-activity relationship (SAR) studies on these derivatives have focused on improving their membrane permeability to enhance their biological activity. nih.govresearchgate.net
Structure Activity Relationship Sar Analysis of 6 Oxo 6 4 N Propoxyphenyl Hexanoic Acid Analogues
Delineation of Critical Structural Elements Influencing Biological Activity
The 4-n-propoxyphenyl moiety is a critical determinant of the compound's interaction with its biological target. The phenyl ring provides a scaffold for hydrophobic interactions, while the n-propoxy group can influence binding affinity and metabolic stability. The position of the substituent on the phenyl ring is also crucial for optimal activity.
The hexanoic acid chain acts as a flexible linker, allowing the molecule to adopt a suitable conformation for binding to its target. The length and flexibility of this alkyl chain are often optimized to achieve the desired biological effect. The terminal carboxylic acid group is a key functional feature, often involved in hydrogen bonding or ionic interactions with the target protein.
The 6-oxo group introduces a polar ketone functionality, which can participate in hydrogen bonding and dipole-dipole interactions. Its position relative to the phenyl ring and the carboxylic acid is a critical factor influencing the compound's three-dimensional shape and, consequently, its biological activity.
Correlation of Substituent Variations on the Aryl and Alkyl Moieties with Potency and Selectivity
Systematic modifications of the aryl and alkyl moieties of 6-oxo-6-(4-n-propoxyphenyl)hexanoic acid analogues have provided valuable insights into the structure-activity relationships governing their potency and selectivity.
Aryl Moiety Variations
Studies on related 6-aryl-4-oxohexanoic acids have demonstrated that the nature and position of substituents on the phenyl ring significantly impact their anti-inflammatory activity. researchgate.netnih.gov For instance, the introduction of different groups on the aryl ring can modulate the electronic and steric properties of the molecule, thereby affecting its binding affinity to target enzymes like cyclooxygenase (COX).
To illustrate this, the following table summarizes the anti-inflammatory activity of a series of 6-aryl-4-oxohex-5-enoic acid derivatives, which are precursors to the saturated hexanoic acid analogues.
| Compound | Aryl Substituent (R) | In vivo Anti-inflammatory Activity (% inhibition of edema) |
| IIa | 4-Cl-C6H4 | 25.8 |
| IIb | 4-F-C6H4 | 19.5 |
| IIc | 4-CH3O-C6H4 | 12.3 |
| IId | 3,4-(CH3O)2-C6H3 | 0.3 |
| IIe | 4-Ph-O-C6H4 | 45.2 |
| IIf | 2-naphthyl | 16.2 |
| Fenbufen | - | 35.2 |
Data sourced from a study on 6-aryl-4-oxohex-5-enoic acids, which are structurally related to the target compound. researchgate.netnih.gov
From this data, it is evident that a 4-phenoxy substituent (Compound IIe) confers the highest anti-inflammatory activity, even greater than the reference drug fenbufen. researchgate.netnih.gov Halogen substituents at the 4-position (compounds IIa and IIb) also result in notable activity, whereas methoxy (B1213986) substituents (compounds IIc and IId) lead to a decrease in potency. researchgate.netnih.gov This suggests that both electronic and steric factors of the aryl substituent play a crucial role in determining the anti-inflammatory efficacy.
Alkyl Moiety Variations
The length and nature of the alkoxy group on the phenyl ring can also significantly influence biological activity. While specific data for the 6-oxo-6-(4-alkoxyphenyl)hexanoic acid series is limited, studies on other classes of compounds have shown that varying the alkoxy chain length can have a profound impact on potency. For example, in a series of 2-benzylbenzimidazole 'nitazene' opioids, the potency was found to be highly dependent on the alkoxy chain length, with an ethoxy group providing the highest potency. nih.gov This highlights the importance of optimizing the lipophilicity and steric bulk of the alkoxy substituent for optimal interaction with the biological target.
Similarly, modifications to the hexanoic acid chain, such as altering its length or introducing conformational constraints, can affect the compound's ability to bind effectively to its target. The carboxylic acid terminus is generally considered essential for activity in many related anti-inflammatory agents, as it often mimics the arachidonic acid substrate of cyclooxygenase enzymes.
Rational Design Principles for Optimizing the Biological Efficacy of the Compound Class
The insights gained from structure-activity relationship studies form the basis for the rational design of more effective analogues of this compound. The goal of rational drug design is to systematically modify the lead compound to enhance its potency, selectivity, and pharmacokinetic properties.
One key strategy is the use of computational modeling to predict the binding of analogues to their target protein. By understanding the three-dimensional structure of the binding site, researchers can design modifications that enhance favorable interactions and minimize unfavorable ones. For instance, if the target is a cyclooxygenase enzyme, molecular docking studies can help in designing substituents on the phenyl ring that fit optimally into the enzyme's active site.
Another important principle is the optimization of the compound's physicochemical properties, such as its lipophilicity (logP), solubility, and metabolic stability. For example, the n-propoxy group in the parent compound contributes to its lipophilicity. By synthesizing and testing analogues with different alkoxy groups (e.g., methoxy, ethoxy, isopropoxy), it is possible to fine-tune the lipophilicity to achieve a balance between membrane permeability and aqueous solubility.
Furthermore, isosteric replacement is a common strategy in rational drug design. This involves replacing a functional group with another that has similar steric and electronic properties but may lead to improved potency or a better side-effect profile. For example, the carboxylic acid group could potentially be replaced with other acidic bioisosteres to modulate the compound's properties.
In the context of designing selective COX-2 inhibitors, a common approach is to introduce bulky substituents that can interact with the larger active site of COX-2 compared to COX-1. nih.govnih.gov This principle could be applied to the this compound scaffold by exploring various substituents on the phenyl ring to achieve selective inhibition.
By systematically applying these rational design principles, it is possible to develop novel analogues of this compound with enhanced therapeutic potential.
Metabolic Transformations and in Vitro Biotransformation of 6 Oxo 6 4 N Propoxyphenyl Hexanoic Acid
Identification and Characterization of In Vitro Metabolic Pathways
The chemical structure of 6-Oxo-6-(4-n-propoxyphenyl)hexanoic acid possesses several functional groups amenable to metabolic modification, including a keto group, an n-propoxy-substituted phenyl ring, and a hexanoic acid chain. Based on these features, the primary in vitro metabolic pathways are predicted to involve Phase I oxidation and reduction reactions, as well as potential degradation of the aliphatic side chain.
Predicted Phase I Metabolic Pathways:
Oxidative Metabolism: The n-propoxy group and the aromatic ring are likely sites for oxidation, primarily hydroxylation, mediated by cytochrome P450 (CYP) enzymes. Hydroxylation can occur on the propyl chain (at the α, β, or γ positions) or on the aromatic ring.
Reduction: The ketone group at the 6-position can undergo reduction to a secondary alcohol, a reaction often catalyzed by carbonyl reductases.
Beta-Oxidation: The hexanoic acid side chain may be subject to β-oxidation, a metabolic process that shortens the fatty acid chain. The metabolism of 2-ethylhexanoic acid has been shown to proceed via β-oxidation, suggesting a similar pathway could be relevant for the hexanoic acid moiety of this compound. nih.gov
These pathways are expected to generate a variety of metabolites with altered physicochemical properties, influencing their subsequent conjugation and excretion.
Role of Hepatic and Extrahepatic Enzyme Systems in Biotransformation (e.g., Cytochrome P450, UGTs, SULTs)
The biotransformation of this compound is expected to be carried out by a consortium of enzyme systems, with the liver being the principal site of metabolism.
Cytochrome P450 (CYP) System: This superfamily of heme-containing monooxygenases, highly expressed in the liver, is central to Phase I metabolism. nih.govmdpi.com CYP enzymes are anticipated to catalyze the hydroxylation of the n-propoxyphenyl group. Various CYP isoforms may be involved, and their specific contributions would determine the regioselectivity of hydroxylation.
UDP-Glucuronosyltransferases (UGTs): UGTs are key Phase II enzymes that conjugate glucuronic acid to various functional groups, enhancing water solubility and facilitating excretion. nih.govyoutube.com The carboxylic acid group of the parent compound and any hydroxylated metabolites generated during Phase I are likely substrates for glucuronidation. nih.gov
Sulfotransferases (SULTs): SULTs are another family of Phase II enzymes that catalyze the sulfation of hydroxyl groups. acs.orgmdpi.com If phenolic metabolites are formed via O-dealkylation of the propoxy group or aromatic hydroxylation, they would be potential substrates for sulfation. mdpi.comresearchgate.net
Elucidation of Major and Minor Metabolites through In Vitro Incubation Systems
In the absence of direct experimental evidence, the major and minor metabolites of this compound can be predicted based on the metabolic pathways described above. In vitro incubation systems, such as liver microsomes, S9 fractions, and hepatocytes, are standard tools for identifying and characterizing drug metabolites. nih.gov
Predicted Metabolites:
| Metabolite Type | Predicted Structure/Modification | Metabolic Pathway | Enzyme System |
| Major | Hydroxylated n-propyl chain metabolites | Oxidation | Cytochrome P450 |
| Major | Glucuronide conjugate of the carboxylic acid | Glucuronidation | UGTs |
| Minor | Hydroxylated aromatic ring metabolites | Oxidation | Cytochrome P450 |
| Minor | Reduced ketone (secondary alcohol) | Reduction | Carbonyl Reductases |
| Minor | Products of β-oxidation of the hexanoic acid chain | Beta-Oxidation | Fatty Acid Metabolic Enzymes |
| Minor | Glucuronide conjugates of hydroxylated metabolites | Glucuronidation | UGTs |
| Minor | Sulfate conjugates of phenolic metabolites | Sulfation | SULTs |
The relative abundance of these metabolites would depend on the kinetics of the respective enzymatic reactions. For instance, if the rate of glucuronidation of the parent compound is high, its glucuronide conjugate could be a major metabolite. Conversely, if Phase I oxidation is the predominant initial step, the hydroxylated derivatives and their subsequent conjugates would be more abundant.
Comparative Metabolic Profiling Across Different In Vitro Biological Matrices
The metabolic profile of a drug candidate can vary significantly across different in vitro systems and species. Therefore, comparative metabolic profiling is a crucial step in preclinical drug development.
In Vitro Systems:
Liver Microsomes: Contain Phase I (CYP) and some Phase II (UGT) enzymes. They are useful for studying oxidative metabolism and glucuronidation. nih.gov
S9 Fraction: Contains both microsomal and cytosolic enzymes, allowing for the study of a broader range of Phase I and Phase II reactions, including sulfation.
Hepatocytes: As intact cells, they provide a more physiologically relevant model, containing a full complement of metabolic enzymes and cofactors.
Species Differences: Significant interspecies differences in drug metabolism are well-documented, primarily due to variations in the expression and activity of metabolic enzymes like CYPs and UGTs. For example, the specific CYP isoforms responsible for metabolizing a compound in rats may differ from those in humans, leading to different metabolite profiles.
While no specific comparative metabolic data for this compound is available, it would be anticipated that its metabolism would exhibit both qualitative and quantitative differences across various in vitro biological matrices and species. Such studies would be essential for extrapolating in vitro findings to predict the compound's metabolic fate in vivo.
Computational and Theoretical Studies of 6 Oxo 6 4 N Propoxyphenyl Hexanoic Acid
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-Oxo-6-(4-n-propoxyphenyl)hexanoic acid, molecular docking simulations would be instrumental in identifying potential biological targets. This process would involve docking the compound against a library of known protein structures to predict its binding affinity and mode of interaction. The results could highlight potential therapeutic applications by identifying proteins with which the compound interacts with high specificity.
A hypothetical molecular docking study would yield data such as binding energies (e.g., in kcal/mol) and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the target protein's active site.
Molecular Dynamics Simulations to Investigate Conformational Dynamics and Stability
Following the identification of a potential ligand-target complex through molecular docking, molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this complex over time. MD simulations provide insights into the conformational changes, stability, and flexibility of both the ligand and the target protein upon binding.
For this compound, an MD simulation would track the atomic movements of the system, allowing for the analysis of root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. Such a study would be crucial in validating the stability of the interactions predicted by molecular docking.
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations can provide a wealth of information about the structure, reactivity, and spectroscopic properties of this compound.
Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. Additionally, a Molecular Electrostatic Potential (MEP) map could be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack.
Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | Indicates electron-donating ability | |
| LUMO Energy | Indicates electron-accepting ability | |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability | |
| Dipole Moment | Indicates the overall polarity of the molecule |
Note: The values in this table are hypothetical and would need to be determined by actual quantum chemical calculations.
In Silico Prediction and Validation of Mechanism of Action
The culmination of the aforementioned computational studies would lead to the in silico prediction of the mechanism of action for this compound. By combining the insights from molecular docking (potential targets), molecular dynamics (complex stability), and quantum chemical calculations (reactivity), a hypothesis for how the compound exerts a biological effect at the molecular level could be formulated.
This predicted mechanism would then require experimental validation through in vitro and in vivo studies to confirm the computational findings. The in silico approach serves as a cost-effective and time-efficient method to guide experimental research and drug discovery efforts.
Advanced Analytical Methodologies for Research on 6 Oxo 6 4 N Propoxyphenyl Hexanoic Acid
Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, Infrared Spectroscopy)
The definitive identification and structural confirmation of 6-Oxo-6-(4-n-propoxyphenyl)hexanoic acid rely on a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecule's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, specific proton signals corresponding to the aromatic ring, the n-propoxy group, and the hexanoic acid chain would be expected. ¹³C NMR spectroscopy complements this by identifying the number of chemically distinct carbon atoms, including the carbonyl carbons of the ketone and carboxylic acid functional groups.
Mass Spectrometry (MS): This technique is fundamental for determining the molecular weight of the compound and providing information about its elemental composition through high-resolution mass spectrometry (HRMS). The molecular formula of this compound is C₁₅H₂₀O₄, corresponding to a molecular weight of 264.32 g/mol . chemscene.com Electron ionization (EI) or electrospray ionization (ESI) methods can be used. The fragmentation pattern observed in the mass spectrum offers further structural clues, often revealing the loss of specific functional groups, which helps in confirming the proposed structure.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. researchgate.net The spectrum of this compound would be characterized by distinct absorption bands. Key vibrational modes include a broad O-H stretch from the carboxylic acid, C-H stretches from the aromatic and aliphatic portions, and two prominent C=O (carbonyl) stretches—one for the ketone and another for the carboxylic acid, typically at slightly different frequencies. researchgate.netrsc.org
| Technique | Expected Observations for this compound |
|---|---|
| ¹H NMR | Signals for aromatic protons (approx. 6.9-7.9 ppm), methylene (B1212753) protons of the propoxy group and hexanoic acid chain (approx. 1.0-4.0 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm). |
| ¹³C NMR | Signals for aromatic carbons, aliphatic carbons, and distinct signals for the ketonic carbonyl (approx. 190-200 ppm) and carboxylic acid carbonyl (approx. 170-180 ppm). |
| Mass Spectrometry (ESI-MS) | Expected [M-H]⁻ ion at m/z 263.13 or [M+H]⁺ at m/z 265.14. High-resolution analysis would confirm the C₁₅H₂₀O₄ formula. |
| Infrared (IR) Spectroscopy | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (ketone) (~1680 cm⁻¹), C=O stretch (carboxylic acid) (~1710 cm⁻¹), and C-O stretches (~1200-1300 cm⁻¹). |
Chromatographic Separation Techniques for Purity Assessment and Quantification in Research Samples (e.g., HPLC, GC)
Chromatographic methods are essential for separating this compound from impurities, reaction byproducts, or components of a complex mixture, as well as for its precise quantification.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing non-volatile, polar compounds like carboxylic acids. A C18 stationary phase column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (often with an acid like formic acid or perchloric acid to suppress ionization of the carboxyl group) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com Detection is commonly performed using an ultraviolet (UV) detector, leveraging the chromophore of the 4-n-propoxyphenyl group. sielc.comsielc.com This method is highly effective for assessing purity and for quantification in various research samples.
Gas Chromatography (GC): Due to the low volatility of the carboxylic acid, direct GC analysis is challenging. Therefore, derivatization is typically required to convert the carboxylic acid into a more volatile ester, such as a methyl or silyl (B83357) ester. Following derivatization, the compound can be analyzed on a non-polar or medium-polarity capillary column coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and quantification. nih.govnist.gov GC-MS provides high sensitivity and specificity.
| Technique | Typical Parameters | Application |
|---|---|---|
| HPLC | Column: C18 (e.g., 4.6 x 250 mm, 5 µm) Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (gradient or isocratic) Detection: UV (e.g., at 254 nm) Flow Rate: 1.0 mL/min | Purity assessment of synthesized compound, quantification in reaction mixtures or simple biological matrices. |
| GC-MS | Derivatization: Esterification (e.g., with BF₃/Methanol) Column: DB-5ms or similar (e.g., 30 m x 0.25 mm) Carrier Gas: Helium Detection: Mass Spectrometry (Scan or SIM mode) | Quantification in complex matrices where higher separation efficiency is needed; analysis of volatile profiles. |
Development and Application of High-Throughput Screening (HTS) Assays for Activity Profiling
To efficiently explore the biological activity of this compound and its analogues, high-throughput screening (HTS) assays are employed. researchgate.net These assays allow for the rapid testing of thousands of compounds against a specific biological target. The design of the HTS assay depends on the hypothesized mechanism of action of the compound. For instance, related structures have been investigated as potential modulators of nuclear receptors like RORγt. nih.gov
Biochemical Assays: If the compound is hypothesized to be an enzyme inhibitor, a biochemical HTS assay can be developed. This typically involves a recombinant target enzyme, its substrate, and a detection system (e.g., fluorescence, luminescence, or colorimetric) that measures the rate of product formation. nih.gov The assay would be miniaturized into a 384- or 1536-well plate format to screen large compound libraries efficiently.
Cell-Based Assays: To assess the compound's activity in a more physiologically relevant context, cell-based assays are used. For example, a reporter gene assay could be developed in a cell line that expresses a target receptor. The cells would be engineered so that the activation or inhibition of the receptor by a compound leads to the expression of a reporter protein (e.g., luciferase or green fluorescent protein), which can be easily quantified. This approach is valuable for identifying agonists or antagonists of specific cellular pathways.
The development of a robust HTS assay requires careful optimization and validation, including the determination of statistical parameters like the Z'-factor to ensure the assay is reliable for screening. researchgate.net
Advanced Mass Spectrometry-Based Approaches for Metabolite Identification in Complex Biological Matrices
Understanding how this compound is metabolized in a biological system is crucial for interpreting its activity and potential effects. Advanced mass spectrometry-based techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are the primary tools for metabolite identification. osti.gov
The typical workflow involves incubating the compound with a biological system (e.g., liver microsomes, hepatocytes, or in vivo administration) and then analyzing extracts from the biological matrix (e.g., plasma, urine).
Separation: The complex mixture of parent compound and potential metabolites is first separated using HPLC or UHPLC, which provides chromatographic retention time data.
Detection and Identification: The eluent is introduced into a high-resolution mass spectrometer (such as a Q-TOF or Orbitrap). The instrument performs a full scan to detect the mass-to-charge ratio (m/z) of the parent compound and any potential metabolites.
Structural Confirmation: Data-dependent acquisition is then used to trigger tandem MS (MS/MS) on detected ions. In MS/MS, a specific ion is isolated and fragmented, producing a characteristic fragmentation pattern. By comparing the fragmentation pattern of a suspected metabolite to that of the parent compound, structural inferences can be made. osti.gov For example, a consistent mass shift (e.g., +16 Da for hydroxylation) between the parent and metabolite, coupled with shared fragment ions, provides strong evidence for the metabolic transformation.
Common metabolic pathways for a molecule like this compound could include hydroxylation of the aromatic ring or aliphatic chains, reduction of the ketone to an alcohol, or β-oxidation of the hexanoic acid side chain. Software tools and metabolite databases can aid in predicting and identifying these biotransformations. mass-analytica.com
Future Directions and Emerging Research Avenues for 6 Oxo 6 4 N Propoxyphenyl Hexanoic Acid Derivatives
Exploration of Novel Biological Targets and Mechanistic Underpinnings
The therapeutic potential of 6-Oxo-6-(4-n-propoxyphenyl)hexanoic acid derivatives remains largely uncharted territory. Future research should prioritize the systematic exploration of novel biological targets to uncover their pharmacological utility. Drawing inspiration from structurally related compounds, several promising avenues emerge.
One area of significant potential lies in the realm of inflammatory and autoimmune diseases. Research on analogous 6-aryl-4-oxohexanoic acids has indicated anti-inflammatory properties, suggesting that derivatives of this compound could modulate key inflammatory pathways. nih.govrsc.orgbenthamdirect.comresearchgate.netnih.gov A primary focus should be on enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), which are central to the production of pro-inflammatory eicosanoids. rsc.orgnih.gov
Furthermore, the discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as inverse agonists of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt) opens up an exciting avenue for investigation. nih.govresearchgate.net RORγt is a master regulator of T helper 17 (Th17) cells, which play a critical role in the pathogenesis of various autoimmune diseases. innovimmune.com Therefore, a focused effort to screen this compound derivatives for RORγt modulatory activity could lead to the identification of novel candidates for conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis. innovimmune.comresearchgate.net
To elucidate the mechanistic underpinnings of any identified biological activity, a combination of in vitro and in silico approaches will be essential. Detailed enzyme inhibition assays, cell-based functional assays, and receptor binding studies will be necessary to quantify the potency and selectivity of these novel compounds. Molecular docking and dynamic simulations can provide valuable insights into the binding modes and structure-activity relationships (SAR), guiding the design of more potent and specific analogues.
Table 1: Potential Biological Targets for this compound Derivatives
| Target Class | Specific Examples | Potential Therapeutic Area |
| Enzymes | Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX) | Inflammation, Pain |
| Nuclear Receptors | Retinoic Acid-Related Orphan Receptor gamma t (RORγt) | Autoimmune Diseases |
| Kinases | Mitogen-activated protein kinases (MAPKs), Janus kinases (JAKs) | Inflammation, Cancer |
| G-protein coupled receptors (GPCRs) | Chemokine receptors, Prostaglandin receptors | Inflammation, Immunology |
Development of Advanced Synthetic Methodologies for Accessing Diverse Analogues
The exploration of the therapeutic potential of this compound is contingent upon the availability of a diverse library of analogues. Therefore, the development of advanced and efficient synthetic methodologies is a critical future direction.
Building upon established methods for the synthesis of related 6-aryl-4-oxohexanoic acids, which often involve the condensation of an appropriate aldehyde with levulinic acid, new strategies can be devised. nih.govbenthamdirect.comresearchgate.netnih.gov These can be expanded to incorporate a wider range of substituents on both the phenyl ring and the hexanoic acid backbone.
Modern synthetic techniques such as combinatorial chemistry and high-throughput synthesis could be employed to rapidly generate large libraries of derivatives. The use of solid-phase synthesis or flow chemistry could further enhance the efficiency and scalability of the synthetic process.
Key areas for synthetic exploration should include:
Modification of the Phenyl Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the 4-n-propoxyphenyl ring to probe electronic and steric effects on biological activity.
Alterations to the Hexanoic Acid Chain: Variation of the chain length, introduction of unsaturation, or incorporation of cyclic moieties to explore conformational constraints and their impact on target binding.
Derivatization of the Carboxylic Acid: Conversion of the carboxylic acid to esters, amides, or other bioisosteres to modulate pharmacokinetic properties such as cell permeability and metabolic stability.
Table 2: Proposed Synthetic Modifications for Analogue Development
| Modification Site | Type of Modification | Rationale |
| Phenyl Ring | Introduction of electron-withdrawing or electron-donating groups | Modulate electronic properties and potential for hydrogen bonding or halogen bonding. |
| Hexanoic Acid Chain | Shortening or lengthening of the alkyl chain | Investigate the optimal distance between the aromatic ring and the carboxylic acid for target engagement. |
| Keto Group | Reduction to a hydroxyl group or conversion to an oxime | Explore the importance of the carbonyl for biological activity and introduce new hydrogen bonding capabilities. |
| Carboxylic Acid | Esterification or amidation | Enhance cell permeability and modify pharmacokinetic profile. |
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To gain a holistic understanding of the cellular and physiological effects of novel this compound derivatives, the integration of multi-omics data represents a powerful and necessary future direction. This approach can provide a comprehensive view of the molecular changes induced by these compounds, moving beyond a single target to a systems-level understanding.
By employing a combination of genomics, transcriptomics, proteomics, and metabolomics, researchers can:
Identify Off-Target Effects: Uncover unintended molecular interactions that could contribute to either therapeutic efficacy or adverse effects.
Elucidate Mechanisms of Action: Identify downstream signaling pathways and cellular processes that are modulated by the compounds, providing a more complete picture of their biological function.
Discover Biomarkers: Identify molecular signatures that correlate with the response to treatment, which can be invaluable for future clinical development and patient stratification.
For instance, transcriptomic analysis (e.g., RNA-seq) of cells treated with an active derivative could reveal changes in the expression of genes involved in inflammation or immune regulation. Subsequent proteomic and metabolomic analyses could then confirm these findings at the protein and metabolite levels, providing a multi-layered validation of the compound's mechanism.
Identification and Prioritization of Key Research Gaps in the Field
The most significant research gap in the study of this compound and its derivatives is the profound lack of fundamental biological data. While the chemical structure is known and the compound is commercially available, there is a dearth of published research on its biological activities and potential therapeutic applications.
Therefore, the immediate priority is to conduct foundational in vitro screening to ascertain any primary biological effects. This should be followed by a systematic medicinal chemistry effort to establish structure-activity relationships.
Key research gaps that need to be addressed include:
Lack of Primary Screening Data: No comprehensive screening of this compound against a broad range of biological targets has been reported.
Unknown Pharmacokinetic Profile: The absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its derivatives are unknown.
Limited Understanding of Structure-Activity Relationships: Without a library of analogues and corresponding biological data, the key structural features required for activity cannot be determined.
Absence of In Vivo Studies: There is no information on the efficacy or safety of these compounds in animal models of disease.
Addressing these fundamental gaps will be crucial for unlocking the potential of this compound derivatives as a new class of therapeutic agents. A concerted effort involving medicinal chemistry, pharmacology, and computational biology will be required to move this promising chemical scaffold from obscurity to a validated area of drug discovery research.
Q & A
Basic Research Questions
Q. What are the validated synthetic pathways for 6-Oxo-6-(4-n-propoxyphenyl)hexanoic acid, and how do reaction conditions influence yield?
- Methodological Answer: The compound can be synthesized via esterification and oxidation steps. For example, tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate derivatives are key intermediates for analogous structures, as described in Scheme 1 of Williams’ methodology . Optimal conditions (e.g., solvent polarity, temperature, and catalyst selection) must be tailored to avoid side reactions like over-oxidation or ring-opening. Yield optimization typically requires HPLC or GC-MS monitoring of intermediates .
Q. How can spectroscopic techniques (NMR, FTIR, MS) confirm the structural integrity of this compound?
- Methodological Answer:
- NMR : The carbonyl group at position 6 (δ ~170–175 ppm in NMR) and aromatic protons from the 4-n-propoxyphenyl group (δ ~6.5–7.5 ppm in NMR) are critical markers .
- MS : High-resolution Orbitrap instruments (e.g., Q Exactive Orbitrap) detect the molecular ion [M+H] at m/z 333.16 (calculated for ) with fragmentation patterns confirming the hexanoic acid backbone and propoxyphenyl substituent .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Methodological Answer: Solubility in aqueous buffers is limited due to the hydrophobic phenyl and propoxy groups. Stability assays (e.g., pH 2–9, 37°C) should use LC-MS to track degradation products. For improved solubility, salt formation (e.g., sodium or ammonium salts) or co-solvents like DMSO (≤0.1% v/v) are recommended .
Advanced Research Questions
Q. How does this compound interact with microbial pathways for C6 acid/alcohol production in engineered Clostridium strains?
- Methodological Answer: In Clostridium sp. JS66, hexanoic acid synthesis relies on thiolase for chain elongation. Heterologous expression of AAD (alcohol/aldehyde dehydrogenase) and ADH (alcohol dehydrogenase) could enable conversion of the compound to hexanol. Trace elements (e.g., selenium, tungsten) must be optimized to balance enzyme activity and avoid metabolic flux diversion to shorter-chain acids .
Q. What contradictions exist in reported bioactivity data for structurally related hexanoic acid derivatives, and how can they be resolved?
- Methodological Answer: For example, hexanoic acid induces plant resistance via jasmonic acid signaling in citrus but shows negligible mobility to leaves when -labeled . For this compound, in vivo tracking (e.g., isotopic labeling or fluorescent tagging) and transcriptomic profiling (RNA-seq) are required to resolve discrepancies between in vitro bioactivity and in vivo efficacy .
Q. How can computational modeling predict the compound’s binding affinity for enzymes like dipeptidyl peptidase-IV (DPP-IV)?
- Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using the DPP-IV crystal structure (PDB: 4A5S) can assess interactions. Key parameters include hydrogen bonding with catalytic residues (e.g., Ser630, His740) and hydrophobic contacts with the propoxyphenyl group. In vitro validation via enzyme inhibition assays (IC determination) is essential .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?
- Methodological Answer: Asymmetric synthesis requires chiral catalysts (e.g., BINAP-Ru complexes) or enzymatic resolution (lipases). Process analytical technology (PAT) tools, such as inline FTIR, ensure real-time monitoring of enantiomeric excess (ee). Pilot-scale trials must address solvent recovery and catalyst recyclability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
